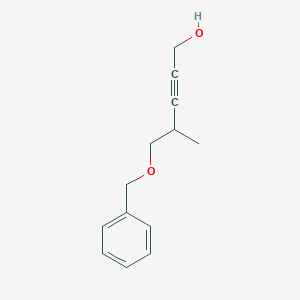
5-(Benzyloxy)-4-methylpent-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-4-methylpent-2-yn-1-ol is an organic compound characterized by a benzyloxy group attached to a pentynol backbone. This compound is of interest due to its unique structure, which combines an alkyne, alcohol, and benzyloxy group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-methylpent-2-yn-1-ol typically involves the following steps:
Alkylation: The starting material, 4-methylpent-2-yn-1-ol, undergoes alkylation with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction introduces the benzyloxy group.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-4-methylpent-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like Pd/C (Palladium on carbon).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: H2 with Pd/C, or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(Benzyloxy)-4-methylpent-2-yn-1-one or 5-(Benzyloxy)-4-methylpent-2-ynoic acid.
Reduction: 5-(Benzyloxy)-4-methylpent-2-en-1-ol or 5-(Benzyloxy)-4-methylpentane-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-4-methylpent-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-4-methylpent-2-yn-1-ol depends on the specific reactions it undergoes. For example:
Oxidation: The alcohol group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Reduction: The alkyne group is hydrogenated to form an alkene or alkane, involving the addition of hydrogen atoms.
Substitution: The benzyloxy group is replaced by a nucleophile, involving the breaking and forming of covalent bonds.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a benzyloxy group and hydroxyl group on a benzaldehyde backbone.
5-Benzyloxyindole: Contains a benzyloxy group attached to an indole ring.
5-Benzyloxy-4-methylpent-2-en-1-ol: Similar structure but with an alkene instead of an alkyne.
Uniqueness
5-(Benzyloxy)-4-methylpent-2-yn-1-ol is unique due to the presence of both an alkyne and benzyloxy group, which allows for a wide range of chemical transformations and applications in various fields of research and industry.
Propiedades
Número CAS |
922721-64-0 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
4-methyl-5-phenylmethoxypent-2-yn-1-ol |
InChI |
InChI=1S/C13H16O2/c1-12(6-5-9-14)10-15-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,9-11H2,1H3 |
Clave InChI |
HBUOKUXQFXVMLD-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC1=CC=CC=C1)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


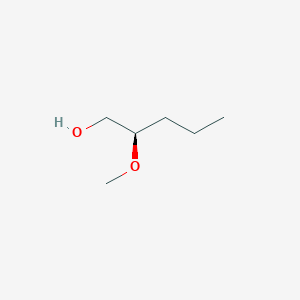

![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
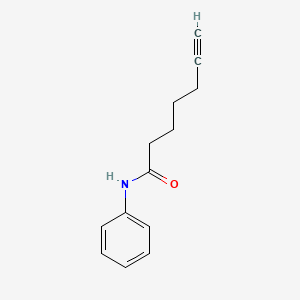
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
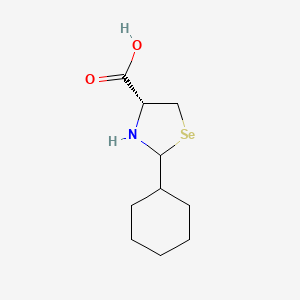
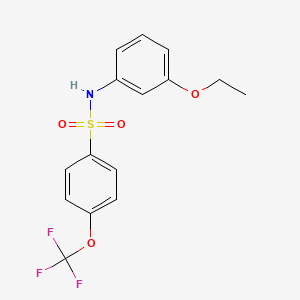
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
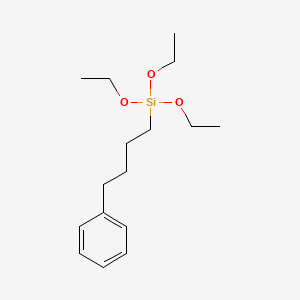
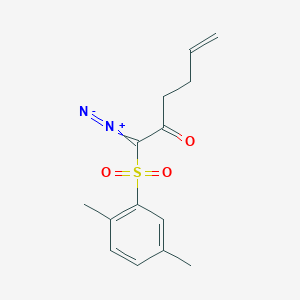
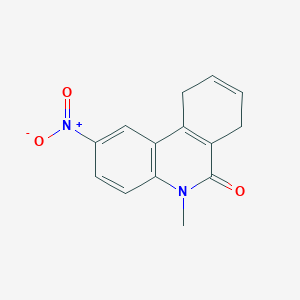
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
phosphane](/img/structure/B14177170.png)
